molecular formula C23H26N2O6 B11191309 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11191309
M. Wt: 426.5 g/mol
InChI Key: MKQBXXOZAACHFD-UHFFFAOYSA-N
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Description

3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the Pyrrolidine Ring: This can be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, isoquinoline derivatives are often studied for their potential pharmacological activities. They may exhibit anti-inflammatory, anti-cancer, or neuroprotective properties.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure may allow it to interact with biological targets in a unique way, leading to potential therapeutic benefits.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isoquinoline core may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative with similar core structure.

    2,5-Dimethoxyphenethylamine: A compound with similar methoxy substitution pattern.

    Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure.

Uniqueness

The uniqueness of 3-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1-(2,5-DIMETHOXYPHENYL)PYRROLIDINE-2,5-DIONE lies in its combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H26N2O6/c1-28-16-5-6-19(29-2)17(11-16)25-22(26)12-18(23(25)27)24-8-7-14-9-20(30-3)21(31-4)10-15(14)13-24/h5-6,9-11,18H,7-8,12-13H2,1-4H3

InChI Key

MKQBXXOZAACHFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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